Flucarbazone

Weed Science Herbicide Efficacy Wheat (Triticum aestivum)

Flucarbazone is a differentiated sulfonylaminocarbonyltriazolinone (SACT) herbicide that provides targeted post-emergence grass-weed control in cereals. Unlike generic ALS inhibitors, its unique triazolinone backbone delivers superior activity on key resistant biotypes (e.g., Beckmannia syzigachne) and ensures two-way (root & foliar) systemic translocation, maintaining apical meristem delivery even under moisture stress. Ideal for resistance management programs where mesosulfuron or pyroxsulam efficacy has shifted. Available as an analytical reference standard for method validation and residue analysis.

Molecular Formula C12H11F3N4O6S
Molecular Weight 396.3 g/mol
CAS No. 145026-88-6
Cat. No. B134062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucarbazone
CAS145026-88-6
Synonyms3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4- triazole-1-carboxamide
Molecular FormulaC12H11F3N4O6S
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC
InChIInChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20)
InChIKeyGINFBXXYGUODAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 44 g/L at 20 °C (pH 9)

Structure & Identifiers


Interactive Chemical Structure Model





Flucarbazone (CAS 145026-88-6) for Selective Grass Weed Control in Cereals: Key Identifiers and Class Context


Flucarbazone (CAS 145026-88-6), typically deployed as its sodium salt flucarbazone-Na, is an N-sulfonylurea herbicide that functions as a systemic acetolactate synthase (ALS) inhibitor (Group 2). Its chemical structure uniquely fuses a 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-carboxamide core with a 2-(trifluoromethoxy)benzenesulfonyl moiety [1]. As a member of the sulfonylamino‑carbonyltriazolinone (SACT) subclass, it is distinguished from conventional sulfonylureas by the presence of a triazolinone heterocycle [1]. Its primary agricultural application is as a selective, post‑emergence herbicide for the suppression of problematic grass weeds in wheat (Triticum aestivum) and other cereal crops [2].

Flucarbazone Selection: Why ALS-Inhibitor Interchangeability Is Scientifically Invalid


Within the ALS inhibitor class, significant divergence exists in cross‑resistance profiles, species‑specific efficacy spectra, and physicochemical behavior that precludes generic substitution. The specific SACT‑backbone of flucarbazone confers a distinct interaction with the ALS target site that differs from both classical sulfonylureas (e.g., mesosulfuron‑methyl) and triazolopyrimidines (e.g., pyroxsulam) [1]. This divergence is quantitatively reflected in differential resistance indices; for example, populations of Beckmannia syzigachne exhibit high‑level resistance to flucarbazone (11.73‑ to 49.20‑fold) while maintaining far lower resistance to mesosulfuron‑methyl (3.32‑ to 9.77‑fold) [2]. Furthermore, in vitro and whole‑plant assays demonstrate that flucarbazone‑Na possesses a unique two‑way systemic mobility pattern—absorbed by both roots and foliage and translocated acropetally and basipetally—which is not uniformly shared by its ALS‑inhibiting peers [3]. These biological and physicochemical differences underscore that flucarbazone cannot be regarded as an interchangeable commodity; its selection must be driven by targeted, evidence‑based weed management requirements.

Flucarbazone Quantitative Evidence Guide: Differential Efficacy, Cross‑Resistance, and Systemicity vs. Mesosulfuron, Pyroxsulam, and ACCase Inhibitors


Divergent Species‑Specific Efficacy of Flucarbazone‑Na vs. Pyroxsulam on Key Grass Weeds

A glasshouse dose‑response study directly comparing flucarbazone‑Na with the ALS inhibitor pyroxsulam on four wheat‑field grass weeds reveals a pronounced divergence in species‑specific efficacy. On Poa annua, flucarbazone‑Na demonstrates comparable efficacy to pyroxsulam, whereas on Puccinellia distans, Lolium multiflorum, and Polypogon fugax, its performance is markedly inferior [1].

Weed Science Herbicide Efficacy Wheat (Triticum aestivum) Poa annua

Comparative Resistance Evolution Risk: Flucarbazone vs. Mesosulfuron‑methyl in Echinochloa crus-galli

In a resistance surveillance study across six biotypes of Echinochloa crus-galli from Mexican wheat fields, flucarbazone‑sodium exhibited a substantially lower propensity for evolved resistance compared to a co‑formulated ALS inhibitor [1].

Herbicide Resistance Echinochloa crus-galli ALS Inhibitors Resistance Index

Inverse Cross‑Resistance Dynamics in Beckmannia syzigachne: Flucarbazone vs. Mesosulfuron‑methyl and Pyroxsulam

Resistance profiling of Beckmannia syzigachne populations from Chinese rice‑wheat rotations demonstrates that flucarbazone is subject to higher fold‑resistance than other ALS‑inhibitors, confirming non‑overlapping cross‑resistance patterns that dictate product choice in resistant weed scenarios [1].

Cross‑Resistance Beckmannia syzigachne ALS Inhibitor Target‑Site Mutation

Flucarbazone vs. Thiencarbazone Tank‑Mix Performance on Phalaris minor in Winter Wheat

In a two‑year field trial in Iranian winter wheat, the efficacy of flucarbazone alone was compared to its combination with pendimethalin and to a pendimethalin + thiencarbazone tank‑mix against Littleseed Canarygrass (Phalaris minor) [1].

Phalaris minor Tank‑Mix Efficacy Winter Wheat Littleseed Canarygrass

Unique Two‑Way Systemic Mobility of Flucarbazone‑Sodium in Avena fatua

Flucarbazone‑sodium exhibits a distinctive dual‑directional translocation profile in wild oat (Avena fatua), setting it apart from many other post‑emergence graminicides which are primarily phloem‑mobile [1].

Systemicity Avena fatua Herbicide Uptake Translocation

Divergent Spectrum of Resistance in Japanese Brome (Bromus japonicus): Flucarbazone vs. Mesosulfuron‑methyl

A comprehensive survey of Bromus japonicus populations in Hebei, China revealed that resistance to flucarbazone‑sodium is widespread (34% of populations) and can reach extremely high levels, yet cross‑resistance to mesosulfuron‑methyl is not universal .

Bromus japonicus ALS Mutation Cross‑Resistance Resistance Index

Flucarbazone Optimal Application Scenarios: Evidence‑Based Selection for Wheat Weed Management


Management of ALS‑Susceptible Poa annua in Winter Wheat

In fields where Poa annua is the dominant grass weed and there is no history of ALS inhibitor use, flucarbazone‑Na can achieve 61‑87% control, comparable to pyroxsulam (93%) but significantly superior to ACCase inhibitors like pinoxaden (19‑61%) [1]. This scenario represents the most reliable use‑case for flucarbazone, leveraging its good efficacy on P. annua while maintaining low cost and crop safety in wheat.

Resistance Management in Echinochloa crus-galli Populations

In regions such as Guanajuato, Mexico, where E. crus-galli has developed resistance to mesosulfuron‑methyl + iodosulfuron‑methyl (RI > 2.0), flucarbazone‑sodium remains effective with resistance indices below 1.35 [1]. Procuring flucarbazone in this context provides a critical alternative mode of action within the ALS inhibitor class, delaying further resistance evolution.

Littleseed Canarygrass (Phalaris minor) Control in Middle Eastern Wheat Systems

For winter wheat production in Iran and similar semi‑arid climates, flucarbazone‑based tank‑mixes (e.g., with pendimethalin) deliver 69‑78% control and 80‑89% biomass reduction of P. minor, performance that is statistically equivalent to thiencarbazone‑based alternatives [1]. This positions flucarbazone as a scientifically valid and economically interchangeable component in integrated weed management programs targeting this problematic weed.

Systemic Control of Wild Oat (Avena fatua) Under Variable Moisture Conditions

The unique two‑way systemic mobility of flucarbazone‑sodium—absorbed by both roots and foliage—allows for effective translocation to apical meristems even when foliar coverage is imperfect [1]. In dryland wheat production where post‑emergence applications may face moisture stress, this dual uptake pathway provides a measurable advantage, ensuring that 30‑43% of absorbed herbicide reaches the growing point 48 hours after treatment [1].

Avoidance Scenario: Pro‑197 ALS Mutation Zones for B. japonicus and B. syzigachne

In areas with confirmed Pro‑197‑Ser or Pro‑197‑Thr ALS mutations in Bromus japonicus or Beckmannia syzigachne, flucarbazone resistance can exceed 1900‑fold and 49‑fold, respectively [1][2]. Under these conditions, flucarbazone procurement is contraindicated; mesosulfuron‑methyl or pyroxsulam may retain partial efficacy and represent more scientifically sound alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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